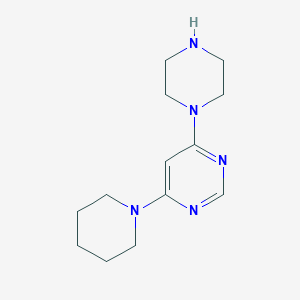
4-哌嗪-1-基-6-哌啶-1-基嘧啶
描述
“4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine” is a compound with the CAS Number: 1204296-32-1 . It has a molecular weight of 247.34 . The IUPAC name for this compound is 4-(1-piperazinyl)-6-(1-piperidinyl)pyrimidine . This compound has gained significant attention in the field of scientific research due to its properties and potential applications.
Molecular Structure Analysis
The InChI code for “4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine” is 1S/C13H21N5/c1-2-6-17(7-3-1)12-10-13(16-11-15-12)18-8-4-14-5-9-18/h10-11,14H,1-9H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine” is a solid compound . It has a molecular weight of 247.34 .科学研究应用
1. 抗精神病潜力
4-哌嗪-1-基-6-哌啶-1-基嘧啶衍生物显示出作为抗精神病药物的潜力。Raviña等人(2000年)的研究探讨了对多巴胺和5-羟色胺受体具有亲和力的构象限制的丁酮酚酮类化合物。这些化合物,包括那些带有4-(2-嘧啶基)哌嗪的化合物,显示出作为抗精神病药物的潜力,其效力和选择性因连接的胺基片段而异(Raviña等人,2000年)。
2. 广谱蛋白激酶抑制剂
化合物CTx-0294885,一种哌嗪类似物,是使用混合流动和微波方法合成的,展示了其作为广谱蛋白激酶抑制剂的作用。这种方法提供了增强产率和原子经济性,突显了其在合成这类抑制剂中的重要性(Russell et al., 2015)。
3. 用于治疗2型糖尿病的潜力
PF-00734200,一种含有4-(嘧啶-2-基)哌嗪-1-基基团的化合物,被研究其作为二肽基肽酶IV抑制剂的作用,表明其在治疗2型糖尿病中的潜力。该研究涵盖了这种化合物在大鼠、狗和人体内的代谢、排泄和药代动力学(Sharma et al., 2012)。
4. 抗增殖活性
含有取代嘧啶-哌嗪共轭物的化合物被合成并评估其对人类乳腺癌和肾细胞的抗增殖活性。这些研究提供了关于结构活性关系和潜在治疗应用的见解(Parveen et al., 2017)。
5. 雄激素受体下调剂
一项针对前列腺癌治疗开发雄激素受体下调剂的研究确定了一种哌嗪-1-基化合物AZD3514作为有前途的临床候选药物。这种化合物的合成解决了之前的物理性质和选择性问题,导致其在临床试验中的评估(Bradbury et al., 2013)。
6. 5-HT7受体拮抗剂
含有哌嗪-1-基取代未融合杂环双芳基的化合物,包括带有4-(3-呋喃基)-2-(4-甲基哌嗪-1-基)嘧啶的化合物,被合成并研究作为5-HT7受体的配体。这些研究有助于了解影响结合亲和力的结构特征,为神经系统疾病的治疗潜力提供了见解(Strekowski et al., 2016)。
作用机制
Structure and Properties
“4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine” is a compound that contains two types of nitrogen-containing rings, piperazine and piperidine, attached to a pyrimidine ring . The presence of these rings may suggest that this compound could interact with biological targets through hydrogen bonding or ionic interactions.
生化分析
Biochemical Properties
4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to bind to specific enzymes, altering their catalytic activity and affecting metabolic pathways. For instance, it may interact with kinases, phosphatases, and other regulatory proteins, modulating signal transduction pathways and cellular responses .
Cellular Effects
The effects of 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect various cell types, including cancer cells, immune cells, and neuronal cells. By altering signaling pathways such as the MAPK/ERK pathway, it can impact cell proliferation, differentiation, and apoptosis. Additionally, 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine can influence gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. This binding can result in conformational changes that affect the activity of these biomolecules. For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine can modulate gene expression by interacting with DNA or RNA, influencing transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or certain chemical environments . Long-term exposure to 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine can lead to changes in cellular function, including alterations in cell cycle progression, metabolic activity, and stress responses .
Dosage Effects in Animal Models
The effects of 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including organ damage, immune suppression, and behavioral changes . Understanding the dosage-dependent effects of 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine is crucial for its safe and effective use in therapeutic applications.
属性
IUPAC Name |
4-piperazin-1-yl-6-piperidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5/c1-2-6-17(7-3-1)12-10-13(16-11-15-12)18-8-4-14-5-9-18/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEMOAFNBCGPTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



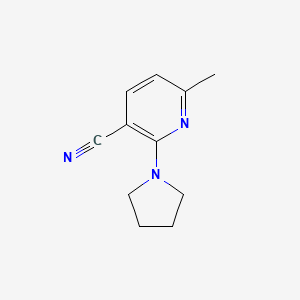
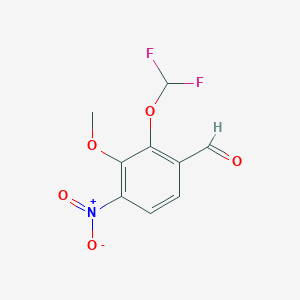
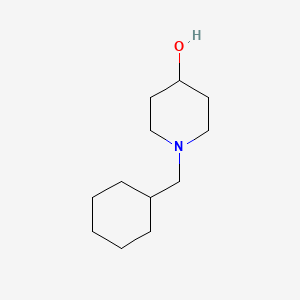
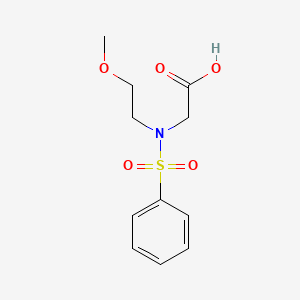
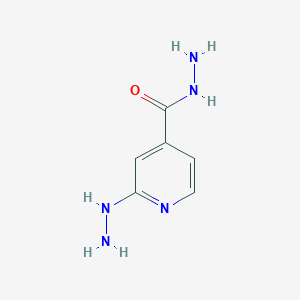
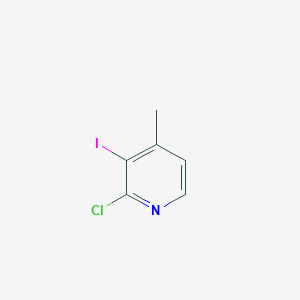
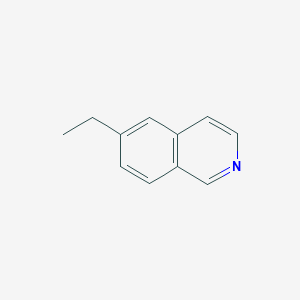
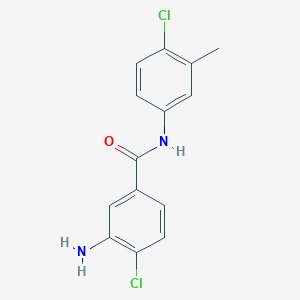

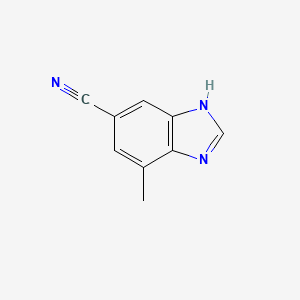
![(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1419640.png)
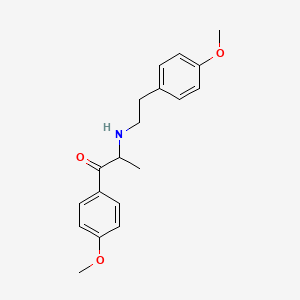
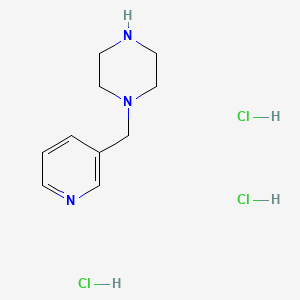
![6-[(2S)-2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1419646.png)